molecular formula C13H23NO5 B1337509 (3aS,4R,6aR)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate CAS No. 100806-49-3

(3aS,4R,6aR)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate

Cat. No.: B1337509
CAS No.: 100806-49-3
M. Wt: 273.33 g/mol
InChI Key: PIUXADZYSAODEK-BBBLOLIVSA-N
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Description

This compound (CAS No. 100806-49-3) is a bicyclic pyrrolidine derivative featuring a hydroxymethyl substituent at the 4-position, a tert-butyl carbamate group at the 5-position, and two methyl groups on the dioxolane ring. The compound is primarily used as an intermediate in medicinal chemistry for synthesizing drug candidates targeting enzymes or receptors requiring stereospecific interactions . Its synthesis likely involves multi-step processes, including cyclization and protective group strategies, as inferred from analogous compounds in the evidence (e.g., hydrogenation and coupling reactions for related pyrrolidine derivatives) .

Properties

IUPAC Name

tert-butyl (3aS,4R,6aR)-4-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-6-9-10(8(14)7-15)18-13(4,5)17-9/h8-10,15H,6-7H2,1-5H3/t8-,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUXADZYSAODEK-BBBLOLIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CN(C(C2O1)CO)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2CN([C@@H]([C@@H]2O1)CO)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4R,6aR)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate typically involves multiple steps. One common method starts with the preparation of the dioxolane ring, followed by the introduction of the pyrrole ring through a series of condensation reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(3aS,4R,6aR)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxymethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(3aS,4R,6aR)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3aS,4R,6aR)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a family of bicyclic pyrrolidine/dioxolane derivatives. Below is a detailed comparison with structurally related analogs:

Compound Name Key Substituents Molecular Weight Key Features Applications References
(3aS,4R,6aR)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate Hydroxymethyl, tert-butyl carbamate, two methyl groups 315.37 g/mol Stereospecific bicyclic core; polar hydroxymethyl enhances solubility. Medicinal intermediate (e.g., enzyme inhibitors, prodrugs).
(3aS,4R,6aR)-5-benzyl-4-((R)-1-(benzyloxy)but-3-en-1-yl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole Benzyl, benzyloxybutenyl 490.63 g/mol Extended hydrophobic substituents; potential for targeted delivery via lipophilic interactions. Likely used in chiral catalysis or as a precursor for bioactive molecules.
(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate Formyl group 313.38 g/mol Electrophilic formyl group enables further functionalization (e.g., Schiff base formation). Intermediate for covalent inhibitor design (e.g., protease inhibitors).
(3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole Silyl-protected hydroxymethyl 287.47 g/mol Silyl ether enhances stability and lipophilicity; deprotection yields hydroxymethyl for downstream chemistry. Protecting-group strategy in multi-step syntheses (e.g., nucleoside analogs).

Key Findings from Comparative Studies:

Stereochemical Influence : The (3aS,4R,6aR) configuration in the target compound is conserved in analogs like the silyl-protected derivative , suggesting this stereochemistry is crucial for maintaining the bicyclic scaffold’s rigidity.

Substituent Effects: The hydroxymethyl group (target compound) enhances aqueous solubility compared to the formyl variant (), which may improve bioavailability in drug formulations .

Synthetic Utility :

  • The silyl-protected analog () demonstrates the use of protective groups to stabilize reactive hydroxyl moieties during synthesis, a common strategy in prodrug development .
  • Formyl -containing derivatives () serve as versatile intermediates for click chemistry or bioconjugation .

Pharmacological and Physicochemical Data (Inferred):

  • Solubility: The hydroxymethyl group in the target compound likely improves solubility in polar solvents (e.g., water or methanol), whereas silyl-protected analogs favor organic solvents like chloroform .
  • Metabolic Stability : Hydroxymethyl groups are prone to oxidation, whereas silyl protection () or benzyl substitution () may mitigate metabolic degradation .
  • NMR Profiling : Comparative NMR studies (e.g., ) reveal that substituents in regions A (positions 29–36) and B (39–44) significantly alter chemical shifts, aiding in structural elucidation .

Biological Activity

The compound (3aS,4R,6aR)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure provides various functional groups that may interact with biological systems, making it a candidate for therapeutic applications.

  • Molecular Formula : C₁₁H₁₉N₃O₄
  • Molecular Weight : Approximately 231.29 g/mol
  • CAS Number : 1152172-19-4

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of drug development and disease treatment. Notably, it has shown promise in the following areas:

1. Proteolysis Targeting Chimeras (PROTACs)

The compound serves as a semi-flexible linker in the design of PROTACs, which are engineered to selectively degrade specific proteins linked to various diseases. By conjugating this compound to ligands that bind target proteins and E3 ubiquitin ligases, PROTACs facilitate the ubiquitination and degradation of these proteins through the proteasome pathway. Research indicates that PROTACs utilizing this compound exhibit enhanced selectivity and potency against disease-causing proteins .

2. Antimicrobial Activity

Preliminary studies have indicated that derivatives of this compound may inhibit the growth of Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment. The mechanism appears to involve disruption of the proton motive force critical for ATP production in hypoxic conditions .

Table 1: Summary of Biological Activities

Activity AreaDescriptionKey Findings
PROTAC DevelopmentUsed as a linker for selective protein degradationEnhanced selectivity and potency in targeting specific proteins
AntimicrobialPotential inhibitor of Mycobacterium tuberculosisMay disrupt ATP production; preliminary studies show growth inhibition
Other ApplicationsInvestigated for use in other therapeutic areasFurther research needed to explore full potential

The biological mechanisms through which this compound exerts its effects involve:

  • Ubiquitination Pathway : By facilitating the binding of target proteins to E3 ligases, this compound plays a crucial role in tagging proteins for degradation.
  • Disruption of Metabolic Processes : In Mycobacterium tuberculosis, it may interfere with essential metabolic pathways necessary for bacterial survival under stress conditions.

Future Directions

Research is ongoing to fully elucidate the range of biological activities associated with this compound. Future studies will focus on:

  • In Vivo Studies : To assess the efficacy and safety of this compound in living organisms.
  • Structural Modifications : To enhance its activity and specificity against target proteins or pathogens.

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